rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans
Description
rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans is a bicyclic compound featuring a diazabicyclo[4.2.0]octane core with a tert-butyl carbamate (Boc) protecting group and a 4-oxo substituent. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" specifies the spatial arrangement of substituents across the bicyclic system.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(14)12-7-4-5-8(7)13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |
InChI Key |
CHLYKHACOLBKME-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@H]1CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans typically involves the construction of the bicyclic diazabicyclo[4.2.0]octane core followed by functional group manipulations to introduce the tert-butyl ester and the 4-oxo substituent. The bicyclic scaffold is often assembled via intramolecular cyclization or [2+2] cycloaddition reactions involving diazabicyclic precursors.
Key Synthetic Routes
Intramolecular Cyclization of Diaza Precursors
Starting from linear or monocyclic diaza compounds, intramolecular cyclization under controlled conditions (e.g., base or acid catalysis) forms the bicyclic diazabicyclo[4.2.0]octane ring system. The reaction conditions are optimized to favor the trans stereochemistry at the 1R,6R positions.[2+2] Photocycloaddition Reactions
Photochemical [2+2] cycloadditions of suitably substituted olefins or diazabicyclic intermediates have been reported to yield bicyclic structures with high diastereoselectivity. Copper(I) catalysis can induce stereospecific cycloadditions leading to trans-configured products with a 4-oxo group introduced via subsequent oxidation steps.Esterification and Protection Strategies
The tert-butyl ester is introduced typically via esterification of the carboxylic acid intermediate using tert-butanol and acid catalysts or by employing tert-butyl chloroformate reagents. Protection of amine groups during cyclization is common to avoid side reactions.Oxidation to 4-Oxo Derivative
The ketone functionality at position 4 is introduced by selective oxidation of the corresponding bicyclic alcohol or via direct oxidation of the bicyclic ring system using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
Representative Experimental Procedure
A typical synthetic sequence reported in the literature and patent disclosures involves:
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Formation of diazabicyclo intermediate | Intramolecular cyclization of diaza precursor under basic conditions (e.g., NaH, DMF) | Bicyclic diazabicyclo[4.2.0]octane core | 60-75 |
| 2. Introduction of tert-butyl ester | Reaction with tert-butyl chloroformate or tert-butanol with acid catalyst (e.g., H2SO4) | tert-butyl ester formation at C-2 | 80-90 |
| 3. Oxidation at C-4 | Oxidation with PCC or Dess–Martin periodinane in DCM | Formation of 4-oxo group | 70-85 |
| 4. Purification | Silica gel chromatography, recrystallization | Pure rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans | - |
Alternative Synthetic Routes and Catalysts
Copper(I)-Catalyzed Cycloaddition: Copper(I) salts have been used to catalyze [2+2] photocycloadditions yielding bicyclic diazabicyclo derivatives with high diastereoselectivity, favoring trans products.
Palladium-Catalyzed Couplings: Palladium catalysts (e.g., Pd2(dba)3 with phosphine ligands) enable coupling reactions on bicyclic intermediates to introduce aryl or alkyl substituents before final oxidation and esterification steps.
Base-Mediated Cyclizations: Strong bases such as sodium tert-butoxide in polar aprotic solvents (DMF, dioxane) facilitate cyclization and functional group transformations under inert atmospheres at elevated temperatures.
Data Tables Summarizing Preparation Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Intramolecular cyclization | NaH, DMF | 25-80 °C | 4-12 hours | 60-75 | Controlled pH to favor trans isomer |
| tert-Butyl ester formation | tert-Butyl chloroformate, acid catalyst | 0-25 °C | 1-3 hours | 80-90 | Protects carboxyl group |
| Oxidation to 4-oxo derivative | PCC or Dess–Martin periodinane, DCM | 0-25 °C | 2-6 hours | 70-85 | Selective oxidation at C-4 |
| Purification | Silica gel chromatography, recrystallization | Ambient | - | - | Achieves >95% purity |
Research Discoveries and Notes
The bicyclic diazabicyclo[4.2.0]octane scaffold is synthetically challenging due to ring strain and stereochemical complexity but can be accessed with high stereocontrol using photocycloaddition and metal-catalyzed methods.
Copper(I)-catalyzed [2+2] photocycloadditions are particularly effective for generating trans-configured bicyclic diazabicyclo compounds with the 4-oxo substituent introduced post-cyclization.
The tert-butyl ester group provides stability and ease of purification, and can be selectively removed under acidic conditions if needed for further functionalization.
Recent patents highlight the use of this compound as an intermediate in the synthesis of complex bicyclic amides and piperidine derivatives, indicating its utility in drug discovery and medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
The target compound’s diazabicyclo[4.2.0]octane structure distinguishes it from related bicyclic systems:
- Diazabicyclo[5.1.0]octan-6-ones : These feature a larger 8-membered ring system with a 6-oxo group. For example, tert-butyl(1S,7S)-7-(3-bromophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (CAS: N/A) has a 3-bromophenyl substituent at position 7 and a 6-oxo group .
- Diazabicyclo[2.2.2]octane : tert-butyl(1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5) lacks an oxo group and has a more compact [2.2.2] scaffold, which may confer rigidity and influence binding affinity in receptor interactions .
Table 1: Structural Comparison of Bicyclic Compounds
Physicochemical and Functional Properties
Q & A
What are the established synthetic protocols for rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans, and what are the critical reaction parameters?
Basic Research Question
The synthesis typically involves cyclization of a linear precursor followed by tert-butyl carbamate protection. Key steps include:
- Cyclization : Use of strong bases (e.g., LDA or KHMDS) to promote intramolecular ring closure .
- Protection : tert-Butyloxycarbonyl (Boc) group introduction to stabilize the diazabicyclo core .
- Oxidation : Controlled oxidation at the 4-position using mild oxidizing agents (e.g., TEMPO/NaClO) to avoid over-oxidation .
Critical parameters include reaction temperature (-78°C for cyclization), solvent polarity (THF or DMF), and stoichiometry of the base to prevent side reactions.
How can researchers resolve discrepancies in reported biological activity data for diazabicyclo derivatives, including this compound?
Advanced Research Question
Discrepancies often arise from stereochemical variations or impurities. Methodological approaches include:
- Stereochemical Analysis : Compare NMR data (e.g., coupling constants) with computational models (DFT) to confirm trans-configuration .
- HPLC Purity Assessment : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify rac- vs. single-isomer activity .
- Biological Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) using reference standards (e.g., GLP-1 receptor binding assays) .
Example : A study found that cis-isomers of related diazabicyclo compounds showed 50% lower receptor affinity than trans-isomers, highlighting stereochemistry’s impact .
What computational strategies optimize reaction pathways for synthesizing this compound with high enantiomeric excess?
Advanced Research Question
Integrated computational-experimental frameworks are key:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and predict enantioselectivity during cyclization .
- Machine Learning (ML) : Train ML models on existing reaction datasets to identify optimal catalysts (e.g., chiral phosphoric acids) .
- Reaction Path Screening : Apply ICReDD’s workflow to narrow down solvent/base combinations that maximize ee (e.g., 98% ee achieved with (R)-BINOL-derived catalysts) .
How does the diazabicyclo[4.2.0]octane core influence this compound’s reactivity in nucleophilic substitution reactions?
Basic Research Question
The bicyclic structure imposes steric and electronic constraints:
- Steric Hindrance : The 2,5-diazabicyclo core directs nucleophiles to the less hindered 4-oxo position .
- Electronic Effects : The electron-withdrawing Boc group enhances electrophilicity at the carbamate carbonyl, favoring SN2 mechanisms .
Experimental Validation : Kinetic studies in DMSO show 2x faster substitution at 4-oxo vs. non-bicyclic analogs .
What orthogonal analytical techniques are recommended for confirming the compound’s structure and purity?
Basic Research Question
Combine multiple methods:
- X-ray Crystallography : Resolve absolute stereochemistry (e.g., CCDC deposition for trans-configuration) .
- NMR Spectroscopy : Assign peaks using 2D COSY and NOESY (e.g., H-1R and H-6R coupling in trans-isomers) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+ at m/z 237.1584 .
- HPLC : Chiral-phase analysis to ensure >99% enantiomeric purity .
How can researchers design derivatives of this compound to enhance selectivity for enzyme targets?
Advanced Research Question
Derivatization strategies focus on modular functionalization:
- Position 4 (Oxo) : Introduce bioisosteres (e.g., trifluoromethyl ketone) to modulate hydrogen bonding .
- Position 2 (Boc Group) : Replace tert-butyl with photo-labile groups (e.g., nitroveratryl) for controlled release in prodrugs .
- Bicyclic Core Modifications : Incorporate sp3-hybridized carbons via C-H activation to improve metabolic stability .
Case Study : A derivative with a 4-cyano substituent showed 10x higher inhibition of trypsin-like proteases .
What experimental design principles minimize byproduct formation during large-scale synthesis?
Advanced Research Question
Apply Design of Experiments (DoE) methodologies:
- Factor Screening : Identify critical variables (e.g., base concentration, stirring rate) via Plackett-Burman design .
- Response Surface Modeling : Optimize yield using Central Composite Design (CCD) with factors like temperature (-20°C to 0°C) and solvent (THF/EtOAc ratio) .
- In-line Analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation and abort runs if impurity levels exceed 2% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
